![molecular formula C26H27ClN2O5 B6078588 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide
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Overview
Description
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide, also known as CTEB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTEB is a member of the benzamide family and is structurally similar to other compounds that have been shown to exhibit antitumor and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, but several studies have provided insights into its potential targets. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antioxidant activity, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its relative ease of synthesis. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to exhibit activity against several types of cancer cells and bacteria, making it a potentially useful tool for studying these diseases. However, one limitation of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
Future Directions
There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. One area of interest is the development of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies on the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may provide insights into its potential targets and pathways. Finally, the development of more soluble derivatives of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may improve its bioavailability and activity in lab experiments and potential therapeutic applications.
In conclusion, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a relatively straightforward process, and it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. While the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, several studies have provided insights into its potential targets. Future research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may lead to the development of new therapies for cancer and inflammatory diseases, as well as a better understanding of its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is then reacted with 3-aminobenzoic acid to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been reported in several studies and has been found to be a relatively straightforward process.
Scientific Research Applications
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide exhibited antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGOZMEDKVKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
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